molecular formula C38H46O3Si2 B12913816 Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone

Cat. No.: B12913816
M. Wt: 606.9 g/mol
InChI Key: VXNFOYSIFAQFRC-MEKGRNQZSA-N
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Description

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a complex organic compound featuring two tert-butyldiphenylsilyl (TBDPS) groups attached to a cyclohexanone ring. The TBDPS group is a well-known protecting group in organic synthesis, particularly for alcohols, due to its stability under acidic conditions and resistance to nucleophilic attack .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone typically involves the protection of hydroxyl groups using TBDPS chloride (TBDPSCl) and imidazole in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The TBDPS groups provide steric hindrance and stability, allowing for selective reactions at other functional groups. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups but less stable under acidic conditions.

    Triisopropylsilyl (TIPS) ethers: More stable than TBDPS in the presence of fluoride but less commonly used.

    Trimethylsilyl (TMS) ethers: Easily removed but less stable than TBDPS.

Uniqueness

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is unique due to the presence of two TBDPS groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are crucial .

Properties

Molecular Formula

C38H46O3Si2

Molecular Weight

606.9 g/mol

IUPAC Name

(3S,5R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]cyclohexan-1-one

InChI

InChI=1S/C38H46O3Si2/c1-37(2,3)42(33-19-11-7-12-20-33,34-21-13-8-14-22-34)40-31-27-30(39)28-32(29-31)41-43(38(4,5)6,35-23-15-9-16-24-35)36-25-17-10-18-26-36/h7-26,31-32H,27-29H2,1-6H3/t31-,32+

InChI Key

VXNFOYSIFAQFRC-MEKGRNQZSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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